3-(2-(2-Methyl-1H-imidazol-1-YL)acetyl)benzonitrile
Description
3-(2-(2-Methyl-1H-imidazol-1-yl)acetyl)benzonitrile is a heterocyclic compound featuring a benzonitrile core substituted at the 3-position with a 2-methylimidazole moiety linked via an acetyl group. This structural motif confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-[2-(2-methylimidazol-1-yl)acetyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-10-15-5-6-16(10)9-13(17)12-4-2-3-11(7-12)8-14/h2-7H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWWEBGWIHBPOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC(=O)C2=CC=CC(=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production. For example, the use of trimethylsilyltrifluoromethanesulfonate (TMSOTF) as a catalyst under microwave radiation has been reported to result in high yields in a short reaction time .
Chemical Reactions Analysis
Types of Reactions
3-(2-(2-Methyl-1H-imidazol-1-YL)acetyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts like nickel and copper compounds . The reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield imidazole derivatives with modified functional groups .
Scientific Research Applications
3-(2-(2-Methyl-1H-imidazol-1-YL)acetyl)benzonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-(2-Methyl-1H-imidazol-1-YL)acetyl)benzonitrile involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, leading to biological effects. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Key Observations :
- Linker Flexibility : The acetyl linker in the target compound offers moderate flexibility compared to rigid direct attachments (e.g., ) or flexible methylene bridges (e.g., ).
Physicochemical Properties
Key Observations :
Key Observations :
Key Observations :
- Imidazole-acetyl-benzonitrile derivatives could align with OLED applications, as seen in phenoxazine-based systems .
Biological Activity
3-(2-(2-Methyl-1H-imidazol-1-YL)acetyl)benzonitrile, identified by its CAS number 431040-28-7, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula: C₁₃H₁₁N₃O
- Molecular Weight: 225.25 g/mol
- Structure: The compound features an imidazole ring, which is known for its biological significance, particularly in drug design.
Biological Activity Overview
Research indicates that compounds containing imidazole moieties often exhibit significant biological activities such as anticancer, antimicrobial, and anti-inflammatory properties. The specific biological activities of this compound are still under investigation, but preliminary studies suggest several potential mechanisms:
- Histone Deacetylase Inhibition : Similar compounds have been reported as inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer progression and other diseases. For instance, difluoromethyl-1,3,4-oxadiazoles have been shown to act as selective and irreversible HDAC6 inhibitors .
- Anticancer Activity : The compound's structure suggests potential activity against various cancer cell lines. A related study indicated that imidazole derivatives can induce apoptosis in cancer cells through multiple pathways .
- Antimicrobial Properties : Imidazole derivatives are frequently explored for their antimicrobial effects. While specific data on this compound is limited, the general trend indicates promise in this area.
Study 1: HDAC Inhibition
A study examined the inhibition of HDAC6 by various compounds structurally similar to this compound. The findings revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating strong inhibitory potential against HDAC6 .
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Compound A | 0.193 | Selective HDAC6 inhibitor |
| Compound B | 0.337 | Irreversible binding |
Study 2: Anticancer Activity
In a study focusing on imidazole derivatives, researchers found that specific analogs demonstrated significant cytotoxicity against hypopharyngeal tumor cells (FaDu). The structure-activity relationship highlighted the importance of the imidazole ring in enhancing biological activity .
| Compound | Cell Line | Cytotoxicity (IC50 μM) |
|---|---|---|
| Compound C | FaDu | 5.4 |
| Compound D | FaDu | 3.8 |
Study 3: Antimicrobial Effects
A review on the antimicrobial properties of imidazole-containing compounds suggested that these structures could inhibit bacterial growth effectively. While direct data on our compound is sparse, it aligns with the observed efficacy of similar compounds .
Q & A
Q. What are the common synthetic routes for 3-(2-(2-Methyl-1H-imidazol-1-yl)acetyl)benzonitrile, and how can reaction conditions be optimized?
A widely used approach involves nucleophilic substitution of 3-(2-bromoacetyl)benzonitrile with 2-methylimidazole. Key parameters include:
- Solvent choice : Polar aprotic solvents like DMF or acetonitrile enhance reactivity .
- Catalyst : Base catalysts (e.g., K₂CO₃) improve imidazole deprotonation for efficient substitution .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) isolates the product, with yields ~40–50% .
- Characterization : Confirm via NMR (e.g., imidazole proton signals at δ 7.3–7.7 ppm) and IR (nitrile stretch ~2220 cm⁻¹) .
Q. Which spectroscopic techniques are critical for structural confirmation?
Q. How do substituents on the imidazole ring influence solubility and reactivity?
- Methyl groups : Enhance hydrophobicity but may reduce solubility in polar solvents .
- Electron-withdrawing groups (e.g., nitriles): Increase reactivity in nucleophilic substitutions .
Advanced Research Questions
Q. How can computational methods predict electronic properties and reactivity?
- Density Functional Theory (DFT) : Models HOMO-LUMO gaps to predict charge-transfer potential, relevant for OLED applications .
- Molecular Docking : Screens for binding affinity with biological targets (e.g., enzymes like indoleamine 2,3-dioxygenase) .
- MD Simulations : Assess stability in solvent systems (e.g., water/DMSO mixtures) .
Q. What strategies resolve contradictions in crystallographic or spectroscopic data?
Q. How can synthetic yields be improved in multi-step reactions?
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) .
- Catalyst optimization : Transition metal catalysts (e.g., CuI) for coupling reactions .
- In situ monitoring : HPLC or TLC tracks intermediate formation .
Q. What are the implications of structural analogs in materials science?
- OLED applications : Derivatives with phenoxazine/carbazole groups exhibit thermally activated delayed fluorescence (TADF) .
- Electron-deficient moieties : The nitrile group enhances electron transport in organic semiconductors .
Methodological Challenges and Solutions
Q. How to address low reproducibility in biological activity assays?
Q. What are best practices for handling air/moisture-sensitive intermediates?
- Schlenk techniques : Maintain inert atmospheres during imidazole acetylation .
- Drying agents : Molecular sieves or MgSO₄ in reaction mixtures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
